3-[Benzyl(methyl)amino]-4-hydroxy-1lambda6-thiolane-1,1-dione
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Overview
Description
. It is known for its unique structure, which includes a tetrahydrothiophene ring with a benzyl(methyl)amino group and a hydroxyl group, making it a versatile compound for various chemical reactions.
Preparation Methods
The synthesis of 3-[Benzyl(methyl)amino]-4-hydroxy-1lambda6-thiolane-1,1-dione involves several steps. One common method includes the reaction of benzyl chloride with ethanolamine to form 2-(N-benzyl)aminoethanol. This intermediate is then reacted with formaldehyde in formic acid at temperatures between 70-80°C to yield N-benzyl-N-methylaminoethanol . Further reactions involving thiophene derivatives and oxidation steps lead to the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3-[Benzyl(methyl)amino]-4-hydroxy-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfides.
Substitution: The benzyl(methyl)amino group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
3-[Benzyl(methyl)amino]-4-hydroxy-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[Benzyl(methyl)amino]-4-hydroxy-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-[Benzyl(methyl)amino]-4-hydroxy-1lambda6-thiolane-1,1-dione can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure but differ in their substituents.
Sulfoxides and sulfones: These compounds have similar oxidation states but may have different functional groups.
Amino alcohols: Compounds with amino and hydroxyl groups but different ring structures
Properties
IUPAC Name |
4-[benzyl(methyl)amino]-1,1-dioxothiolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-13(7-10-5-3-2-4-6-10)11-8-17(15,16)9-12(11)14/h2-6,11-12,14H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMJJDMOJDNXAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CS(=O)(=O)CC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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